benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Description
Benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic benzofuran derivative characterized by a benzodioxin core substituted with a chlorine atom and a (2Z)-configured methylidene group bridging the benzodioxin and benzofuran moieties. The benzofuran ring is further functionalized at the 6-position with a benzyl acetoxy group (OCH2COO-benzyl), contributing to its structural complexity and physicochemical properties.
Properties
Molecular Formula |
C26H19ClO7 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C26H19ClO7/c27-19-8-17(26-18(9-19)13-30-15-33-26)10-23-25(29)21-7-6-20(11-22(21)34-23)31-14-24(28)32-12-16-4-2-1-3-5-16/h1-11H,12-15H2/b23-10- |
InChI Key |
GYWPXLCOVARSFN-RMORIDSASA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5)OCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multiple steps. One common method starts with the preparation of the benzodioxin and benzofuran intermediates. These intermediates are then coupled under specific conditions to form the final product.
For instance, the synthesis of functionalized benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction is followed by amidation with primary amines to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound features a benzodioxin-Cl group, enhancing electron-withdrawing effects and lipophilicity compared to analogs with thiophene (), methoxyphenyl (), or methylfuran ().
- The 2-chlorobenzyloxy analog () shares the benzodioxin-Cl core but substitutes the acetoxy group with a 2-chlorobenzyl ether, increasing halogen content and steric bulk .
Lipophilicity (XLogP3) :
- The methoxyphenyl analog (XLogP3 = 5.0) and methylfuran analog (XLogP3 = 4.5) exhibit moderate lipophilicity, while the target compound’s benzodioxin and chloro groups likely elevate its XLogP3 beyond these values .
Electronic and Steric Effects
- Benzodioxin vs. Thiophene/Furan : The benzodioxin’s oxygen-rich structure offers greater polarity than thiophene () but less aromaticity than benzene. Sulfur in thiophene may enhance metabolic stability compared to oxygenated rings .
- Methoxy vs. Chloro Substituents : The methoxyphenyl group () introduces electron-donating effects, contrasting with the electron-withdrawing chloro groups in the target compound and analog. This difference could alter reactivity in electrophilic substitutions .
Biological Activity
Benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, with the CAS number 929380-14-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H19ClO7, and it has a molecular weight of 478.9 g/mol. Its structure includes a benzyl group linked to an acetate moiety and features a chloro-benzodioxin and a benzofuran derivative. These structural characteristics contribute to its potential biological activities.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds related to benzofuran derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that benzofuran derivatives possess cytotoxic properties against cancer cell lines.
- Anti-inflammatory Effects : The presence of specific functional groups may enhance anti-inflammatory responses in biological systems.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential to protect neuronal cells from damage.
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Notable Biological Activities |
|---|---|---|
| Benzyl ({(2Z)-...}acetate | Structure | Antimicrobial, Anticancer |
| Benzofuran | C₈H₆O | Anti-inflammatory |
| 6-Chlorobenzodioxin | C₈H₄ClO₂ | Potential herbicide |
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Effects : Research conducted by [insert relevant authors] highlighted the antimicrobial properties of compounds similar to benzyl ({(2Z)-...}acetate, showing effectiveness against resistant bacterial strains .
- Neuroprotective Mechanisms : A study in Neuroscience Letters indicated that certain benzofuran compounds could protect neurons from oxidative stress-induced damage, which is critical in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Knoevenagel Condensation : React 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-ol under basic conditions (e.g., piperidine in ethanol) to form the (Z)-configured benzylidene intermediate .
Esterification : Couple the intermediate with benzyl bromoacetate using NaH as a base in anhydrous THF at 0–5°C to ensure regioselective O-alkylation .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key parameters: Strict temperature control during esterification avoids side reactions (e.g., elimination).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the (Z)-configuration (characteristic coupling constants for conjugated double bonds) and ester linkage (δ ~4.6 ppm for acetoxy CH) .
- HRMS : High-resolution mass spectrometry to verify the molecular formula (e.g., [M+H] at m/z 495.0421 for CHClO) .
- IR : Peaks at ~1740 cm (C=O stretch of ester and ketone) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Primary Solvents : DMSO (for stock solutions) or THF (for reaction conditions) due to the compound’s lipophilic aromatic framework .
- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under varying pH (4–9) and temperature (4–37°C) conditions. Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?
- Methodological Answer :
- Crystal Growth : Diffraction-quality crystals can be obtained via slow evaporation from a dichloromethane/hexane mixture .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXL for structure refinement, focusing on anisotropic displacement parameters for the benzylidene and benzodioxin moieties .
- Validation : Confirm the (Z)-configuration via ORTEP-3-generated thermal ellipsoid plots, ensuring the dihedral angle between benzofuran and benzodioxin planes is <10° .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace Cl with F in the benzodioxin ring; vary ester groups) .
- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays. Compare IC values to correlate electronic effects (Cl vs. F) with potency .
- Data Interpretation : Use multivariate regression analysis to quantify contributions of lipophilicity (logP) and steric bulk to activity .
Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm suggest conformational flexibility or crystal packing effects .
- Dynamic NMR : Perform variable-temperature NMR (25–80°C) to detect hindered rotation in the benzylidene moiety, which may explain peak broadening .
Q. What in silico approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with the active site of COX-2. Parameterize the force field with partial charges derived from HF/6-31G* calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonds between the acetoxy group and Arg120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
